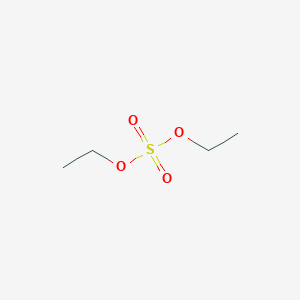
Ethylene glycol bis(trichloroacetate)
Descripción general
Descripción
Ethylene glycol bis(trichloroacetate), also known as TCA-ethadyl, is a diester that is functionally related to trichloroacetic acid and ethylene glycol .
Molecular Structure Analysis
The molecular formula of Ethylene glycol bis(trichloroacetate) is C6H4Cl6O4 . The IUPAC name is 2-(2,2,2-trichloroacetyl)oxyethyl 2,2,2-trichloroacetate . The compound contains a total of 19 bonds, including 15 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 2 ester(s) (aliphatic) .Physical and Chemical Properties Analysis
Ethylene glycol bis(trichloroacetate) has a molecular weight of 352.8 g/mol . More specific physical and chemical properties are not detailed in the search results.Aplicaciones Científicas De Investigación
Homolytic Reactions with Carbon Tetrachloride and Aldehydes
Ethylene glycol bis(trichloroacetate) is involved in homolytic reactions, as evidenced in studies on bis-(1,3,3-trichloroallyl) ether of ethylene glycol. This compound is formed through the homolytic addition of carbon tetrachloride to divinyl ethers of diols. The homolytic reactions of aldehydes with these divinyl ethers lead to a complex mixture of products, primarily oligomers (Atavin, Gavrilova, & Trofimov, 1971).
Phosphine Oxide Polymer for Water-Soluble Nanoparticles
A phosphine oxide polymer developed using bis(dichlorophosphino)ethane and poly(ethylene glycol) demonstrates the capacity of ethylene glycol derivatives to facilitate the transfer of nanoparticles from organic solvents to water, while retaining their physical properties and reactivities (Kim, Kim, Tracy, Jasanoff, & Bawendi, 2005).
Synthesis of Barbell-Like Triblock Copolymers
In the synthesis of new bis-globular triblock copolymers, the hydroxyl group of poly(ethylene glycol) is coupled with cyanuric chloride, demonstrating the versatility of ethylene glycol in polymer chemistry (Namazi & Adeli, 2005).
Detection of Mixed Anhydride Intermediate
Ethylene glycol solutions are used in low temperature spectrophotometry for detecting mixed anhydride intermediates in the chloroacetate ion-catalysed hydrolysis of bis(p-nitrophenyl) sulphite (Chu & Kaiser, 1979).
Electrodeposition of Bismuth Telluride Films
Ethylene glycol serves as an electrolyte for electrodeposition of thermoelectric bismuth telluride films, showcasing its utility in the preparation of materials with specific electronic properties (Nguyen, Wu, Su, Vullers, Vereecken, & Fransaer, 2012).
Enhancing Membrane Immunoblotting
Poly(ethylene glycol)n significantly enhances membrane immunoblotting in biological sciences, indicating its role in protein preservation and electrotransferring (Zeng, Suzuki, & Alpert, 1990).
Safety and Hazards
Ethylene glycol bis(trichloroacetate) is considered hazardous. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is toxic if swallowed, in contact with skin, or if inhaled .
Direcciones Futuras
Mecanismo De Acción
Target of Action
TCA-ethadyl, also known as Ethylene Glycol Bis(Trichloroacetate), is a synthetic compound It is known to be a pre-emergence herbicide used to control many annual and perennial weeds .
Mode of Action
The mode of action of TCA-ethadyl involves selective systemic absorption by roots and translocation . It inhibits lipid synthesis , which is crucial for the growth and development of plants. By disrupting this process, TCA-ethadyl effectively controls the growth of weeds.
Pharmacokinetics
As a herbicide, it is known to be absorbed by the roots of plants and translocated within the plant system This allows it to exert its effects on the target weeds
Result of Action
The primary result of TCA-ethadyl’s action is the effective control of many annual and perennial weeds . By inhibiting lipid synthesis, it disrupts critical biological processes within the target weeds, leading to their eventual death.
Propiedades
IUPAC Name |
2-(2,2,2-trichloroacetyl)oxyethyl 2,2,2-trichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl6O4/c7-5(8,9)3(13)15-1-2-16-4(14)6(10,11)12/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDZRWBPFCFZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)C(Cl)(Cl)Cl)OC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041960 | |
| Record name | Ethylene glycol bis(trichloroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2514-53-6 | |
| Record name | TCA ethadyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2514-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TCA-ethadyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002514536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glytac | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glytac | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glytac | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylene glycol bis(trichloroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene bis(trichloroacetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TCA-ETHADYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX69068G2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethylene glycol bis(trichloroacetate) help differentiate between complement activation pathways?
A: Ethylene glycol bis(trichloroacetate) is a compound known to selectively chelate magnesium ions (Mg++). [, ] In the context of complement research, this property is particularly useful for distinguishing between the classical and alternative pathways of complement activation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Pyrimidine, 5-[(2-propynyloxy)methyl]-(9CI)](/img/structure/B166053.png)





![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)
